[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine
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Overview
Description
[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound features a chloro-substituted phenyl ring attached to a methanamine group, with a pyrazole ring as a substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the nitro group to an amine using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and pyrazole moieties may play a role in binding to these targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine: Unique due to its specific substitution pattern and combination of functional groups.
5-amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
This compound stands out due to its specific combination of a chloro-substituted phenyl ring and a pyrazole ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1340175-61-2 |
---|---|
Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.7 |
Purity |
82 |
Origin of Product |
United States |
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